BenchChemオンラインストアへようこそ!

8-acetyl-7-ethoxy-2H-chromen-2-one

Carbonic anhydrase inhibition hCA XII Tumor-associated carbonic anhydrase

8-Acetyl-7-ethoxy-2H-chromen-2-one (CHEMBL1288595) is a synthetic 7,8-disubstituted coumarin that features an ethoxy group at position 7 and an acetyl group at position 8 on the benzopyrone scaffold. This substitution pattern categorizes it within a series of coumarin derivatives investigated for inhibition of tumor-associated carbonic anhydrase (CA) isoforms, where the 7,8-disubstitution architecture has been identified as a critical determinant of isoform selectivity.

Molecular Formula C13H12O4
Molecular Weight 232.23 g/mol
Cat. No. B10845796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-acetyl-7-ethoxy-2H-chromen-2-one
Molecular FormulaC13H12O4
Molecular Weight232.23 g/mol
Structural Identifiers
SMILESCCOC1=C(C2=C(C=C1)C=CC(=O)O2)C(=O)C
InChIInChI=1S/C13H12O4/c1-3-16-10-6-4-9-5-7-11(15)17-13(9)12(10)8(2)14/h4-7H,3H2,1-2H3
InChIKeyKWMPAFCHEJYQEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Acetyl-7-ethoxy-2H-chromen-2-one – Introduction to a Selectively Active 7,8-Disubstituted Coumarin


8-Acetyl-7-ethoxy-2H-chromen-2-one (CHEMBL1288595) is a synthetic 7,8-disubstituted coumarin that features an ethoxy group at position 7 and an acetyl group at position 8 on the benzopyrone scaffold [1]. This substitution pattern categorizes it within a series of coumarin derivatives investigated for inhibition of tumor-associated carbonic anhydrase (CA) isoforms, where the 7,8-disubstitution architecture has been identified as a critical determinant of isoform selectivity [2]. The compound has been characterised in the primary literature against a panel of human carbonic anhydrase isoforms and may also possess antimicrobial properties as part of the broader 8-ethoxycoumarin chemotype [3].

Why 8-Acetyl-7-ethoxy-2H-chromen-2-one Cannot Be Replaced by Generic Coumarin Analogs


The carbonic anhydrase inhibitory profile of coumarin derivatives is exquisitely sensitive to both the substitution pattern and the nature of the substituents on the coumarin core. The 6,7-disubstituted coumarin isomers are virtually inactive against the tumor-associated isoforms CA IX and CA XII, whereas the 7,8-disubstituted series displays nanomolar to subnanomolar potency [1]. Within the 7,8-disubstituted series, variation of the ether chain length from methyl to butyl yields Ki values spanning two orders of magnitude for CA XII (1–88 nM) [2]. Consequently, substituting 8-acetyl-7-ethoxy-2H-chromen-2-one with an analog that differs in either substitution position or the specific combination of ether and acyl groups can result in a complete loss of activity against CA XII or a dramatic shift in isoform selectivity, making the compound non-interchangeable for experiments targeting CA XII with subnanomolar potency.

Quantitative Differentiation Evidence for 8-Acetyl-7-ethoxy-2H-chromen-2-one


Subnanomolar Ki for Tumor-Associated hCA XII – Highest Potency in the 7,8-Disubstituted Coumarin Series

In the stopped-flow CO2 hydration assay against human recombinant CA XII catalytic domain, 8-acetyl-7-ethoxy-2H-chromen-2-one exhibits a Ki of 1 nM (0.000001 mM) [1][2]. This represents the most potent inhibition of hCA XII among all 7,8-disubstituted coumarins tested in the original Maresca et al. (2010) study. The closest comparator, 8-acetyl-7-propoxy-2H-chromen-2-one, shows a Ki of 0.98 nM (0.00000098 mM), while 8-acetyl-7-butoxy-2H-chromen-2-one yields Ki = 8.8 nM and 8-acetyl-7-(benzyloxy)-2H-chromen-2-one yields Ki = 22.4 nM [3]. The corresponding 6,7-disubstituted isomers were completely ineffective against hCA XII [1]. The 7-ethoxy-8-acetyl combination therefore achieves the highest activity for this target, outperforming both the shorter methoxy and longer propoxy/butoxy analogs.

Carbonic anhydrase inhibition hCA XII Tumor-associated carbonic anhydrase Isoform selectivity

High hCA IX Affinity with >1,400-Fold Selectivity Over Off-Target Cytosolic Isoforms hCA I and hCA II

8-Acetyl-7-ethoxy-2H-chromen-2-one inhibits human recombinant CA IX with a Ki of 70.8 nM (0.0000708 mM) while showing no measurable inhibition of the ubiquitous cytosolic isoforms hCA I and hCA II (Ki > 100,000 nM for both) in the same stopped-flow CO2 hydration assay [1][2]. This yields a selectivity ratio of >1,400-fold for hCA IX over hCA I and hCA II. By comparison, the classical non-selective CA inhibitor acetazolamide (AAZ) inhibits hCA I and II with Kis of ~250 nM and ~12 nM, respectively, producing selectivity for hCA IX of only ~0.05-fold over hCA II [3]. 8-Acetyl-7-ethoxy-2H-chromen-2-one therefore combines high potency at hCA IX with an absence of activity at hCA I/II, a selectivity profile that is not achievable with sulfonamide-based inhibitors.

Isoform selectivity hCA IX Off-target selectivity Carbonic anhydrase I Carbonic anhydrase II

Regioisomer-Dependent Activity: 7,8-Disubstitution vs. 6,7-Disubstitution Defines CA IX/XII Inhibition

In the 2010 Maresca et al. study, the entire series of 6,7-disubstituted coumarins (including 6-acetyl-7-ethoxy-2H-chromen-2-one, the direct 6,7-regioisomer of the target compound) was found to be inactive as inhibitors of CA IX and CA XII, while the corresponding 7,8-disubstituted series showed nanomolar/subnanomolar inhibition [1][2]. This demonstrates that the 7,8-disubstitution pattern is a structural prerequisite for carbonic anhydrase inhibition within this chemotype. 8-Acetyl-7-ethoxy-2H-chromen-2-one fulfils this requirement and is active, whereas its 6-acetyl-7-ethoxy regioisomer is not [1]. For procurement decisions, this means that positional isomers are not functionally equivalent.

Structure-activity relationship Regioisomerism Coumarin substitution pattern CA IX CA XII

Antimicrobial Activity of the 8-Ethoxycoumarin Scaffold Against Bacterial and Fungal Strains

In a separate study by Mohamed et al. (2012), a series of 8-ethoxycoumarin derivatives, including 3-acetyl-8-ethoxycoumarin (the 3-acetyl regioisomer closely related to 8-acetyl-7-ethoxy-2H-chromen-2-one), were evaluated for antimicrobial activity against Gram-positive (Staphylococcus aureus, Bacillus subtilis), Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria and fungi (Candida albicans, Aspergillus niger) [1]. Several derivatives exhibited significant zones of inhibition, with activity approaching that of reference drugs ciprofloxacin and fluconazole. While 8-acetyl-7-ethoxy-2H-chromen-2-one itself was not directly screened in this study, its 8-ethoxycoumarin core is shared with the active chemotype, providing class-level inference that the scaffold possesses inherent antimicrobial potential [1].

Antimicrobial activity 8-Ethoxycoumarin Antibacterial Antifungal Disk diffusion

Recommended Application Scenarios for 8-Acetyl-7-ethoxy-2H-chromen-2-one Based on Verified Evidence


Tumor Hypoxia Target Validation – Selective Inhibition of hCA IX and hCA XII

8-Acetyl-7-ethoxy-2H-chromen-2-one is suitable for cell-based or in vitro studies investigating the role of tumor-associated carbonic anhydrases IX and XII in pH regulation, migration, and invasion under hypoxia. Its Ki of 70.8 nM for hCA IX combined with >1,400-fold selectivity over hCA I/II [1][2] enables the specific interrogation of CA IX/XII-mediated phenotypes without confounding inhibition of ubiquitous CA isoforms, a limitation of sulfonamide-based inhibitors such as acetazolamide.

Biochemical Assay Development for hCA XII High-Throughput Screening

With a subnanomolar Ki of 1 nM for hCA XII [1], this compound is the most potent inhibitor of this isoform identified within the 7,8-disubstituted coumarin series. It can serve as a positive control or reference inhibitor in high-throughput screening assays targeting hCA XII, providing a robust signal window at low concentrations and ensuring assay sensitivity for novel inhibitor discovery.

Structure-Activity Relationship (SAR) Studies on Coumarin-Based CA Inhibitors

The compound's well-characterized substitution pattern (7-ethoxy, 8-acetyl) and its position-dependent activity relative to the 6,7-disubstituted series [1][2] make it an essential reference compound for SAR campaigns. New analogs can be benchmarked against its hCA IX (70.8 nM) and hCA XII (1 nM) Ki values to quantify the impact of scaffold modifications, and its inactivity against hCA I/II can be used to assess whether new analogs preserve isoform selectivity.

Dual-Function Profiling – Carbonic Anhydrase Inhibition and Antimicrobial Screening

For programs exploring the intersection of CA inhibition and antimicrobial activity, the 8-ethoxycoumarin core offers a documented starting point. Although 8-acetyl-7-ethoxy-2H-chromen-2-one itself lacks dedicated antimicrobial data, the 8-ethoxycoumarin chemotype has demonstrated activity against Gram-positive and Gram-negative bacteria and fungi [3]. This compound can therefore be prioritized for antimicrobial susceptibility testing as a follow-on to CA inhibition studies.

Quote Request

Request a Quote for 8-acetyl-7-ethoxy-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.